4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15906531
InChI: InChI=1S/C11H9N5O2S/c1-6-9(7-5-19-11(12)14-7)15-4-2-3-8(16(17)18)10(15)13-6/h2-5H,1H3,(H2,12,14)
SMILES:
Molecular Formula: C11H9N5O2S
Molecular Weight: 275.29 g/mol

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

CAS No.:

Cat. No.: VC15906531

Molecular Formula: C11H9N5O2S

Molecular Weight: 275.29 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine -

Specification

Molecular Formula C11H9N5O2S
Molecular Weight 275.29 g/mol
IUPAC Name 4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C11H9N5O2S/c1-6-9(7-5-19-11(12)14-7)15-4-2-3-8(16(17)18)10(15)13-6/h2-5H,1H3,(H2,12,14)
Standard InChI Key GQTKXKQMJXKUDL-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=C(C2=N1)[N+](=O)[O-])C3=CSC(=N3)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 4-(2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine, reflects its hybrid architecture:

  • Imidazopyridine core: A bicyclic system comprising fused imidazole and pyridine rings, substituted with a methyl group at position 2 and a nitro group at position 8.

  • Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms, with an amine substituent at position 2.

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₁H₉N₅O₂S
Molecular Weight275.29 g/mol
Canonical SMILESCC1=C(N2C=CC=C(C2=N1)N+[O-])C3=CSC(=N3)N
InChI KeyGQTKXKQMJXKUDL-UHFFFAOYSA-N
PubChem CID40480509

Source: VulcanChem (2024)

The nitro group at position 8 introduces electron-withdrawing effects, potentially enhancing reactivity in biological systems, while the thiazole’s amine group offers hydrogen-bonding capabilities critical for target engagement .

Synthetic Pathways and Optimization

General Synthesis Strategies

While no explicit protocol for this compound is published, analogous imidazopyridine-thiazole hybrids are typically synthesized via:

  • Bromination: Introduction of bromine to activate intermediates for cross-coupling. For example, bromination of 1-(4-chlorothiophen-2-yl)ethanone yields 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one, a precursor for thiazole formation .

  • Cyclocondensation: Reaction of α-bromoketones with thiourea to form thiazole rings .

  • Nitro-group introduction: Nitration of the imidazopyridine core using mixed acid (HNO₃/H₂SO₄) at controlled temperatures.

A hypothetical route for 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine might involve:

  • Synthesis of 2-methylimidazo[1,2-a]pyridine followed by nitration at position 8.

  • Bromination at position 3 to enable Suzuki-Miyaura coupling with a thiazol-2-amine boronic ester.

Yield optimization would require careful control of stoichiometry and reaction time, as seen in related thiazole syntheses (45%–59% yields) .

Biological Activities and Mechanisms

CompoundTarget EnzymeIC₅₀ (µM)Cancer Model
2-Benzamido-thiazole GMP synthetase0.2–1Leukemia
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine CDK4/60.001–0.034Acute myeloid leukemia
Hypothesized activity of 4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amineKinases/Cell cycle regulatorsPendingIn vitro studies needed

Antimicrobial Properties

2-Aminothiazoles demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria . The nitro group in this compound may augment redox cycling, generating reactive oxygen species detrimental to microbial pathogens.

Pharmacokinetic and Toxicity Considerations

  • Oral bioavailability: 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit >50% oral bioavailability in murine models, with plasma half-lives of 4–6 hours .

  • Toxicity: Piperazine-substituted analogs show no clinical toxicity in xenograft models at efficacious doses . The nitro group’s potential mutagenicity warrants rigorous genotoxicity testing.

Future Research Directions

In Vitro Profiling

Priority assays should include:

  • Kinase inhibition screening: CDK4/6, Aurora kinases, and CENP-E to identify primary targets .

  • Antiproliferative assays: NCI-60 cell line panel to assess potency across cancer types .

Lead Optimization

  • Nitro-group replacement: Substituting nitro with cyano or trifluoromethyl groups may reduce toxicity while retaining efficacy .

  • Prodrug strategies: Esterification of the thiazole amine to improve solubility and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator